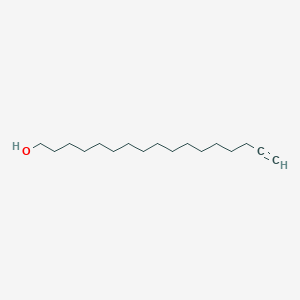
Butylmethyldichlorosilane
説明
Butylmethyldichlorosilane is a compound that is related to the field of organosilicon chemistry. It is a derivative of silane where butyl and methyl groups are attached to the silicon atom, along with two chlorine atoms. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the context of silicon chemistry and its interactions with various organic and inorganic substituents.
Synthesis Analysis
The synthesis of organosilicon compounds with butyl groups can be inferred from the electrochemical synthesis of network polygermanes and polysilanes, where butyltrichlorosilane is reduced electrochemically to form a butyl-substituted network polysilane . This method could potentially be adapted for the synthesis of butylmethyldichlorosilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is of great interest due to the unique bonding properties of silicon. For instance, the X-ray analysis of a 1,2,3-Trisila derivative revealed an unusually short Si−Si bridging bond, which is indicative of the unique structural characteristics that silicon can exhibit in these compounds . While this does not directly describe butylmethyldichlorosilane, it provides insight into the types of structural analyses that could be applied to understand its molecular geometry.
Chemical Reactions Analysis
The reactivity of organosilicon compounds is highlighted in several studies. For example, the reaction of a disilyne compound with butenes produced disilacyclobutenes in a stereospecific manner . This showcases the potential for butylmethyldichlorosilane to undergo similar addition reactions with alkenes or other π-bonds, leading to the formation of novel cyclic or acyclic organosilicon compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl-substituted polysilanes were explored through the synthesis of network polymers with extended absorption in the visible range . These properties are crucial for understanding the behavior of butylmethyldichlorosilane in various environments and could inform its potential applications in materials science or as an intermediate in organic synthesis.
科学的研究の応用
Poly(propylene)/Organoclay Nanocomposite Formation
Butylmethyldichlorosilane is implicated in the formation of organophilic layered nanosilicates for poly(propylene) compounds, enhancing their mechanical properties significantly. The silicate modification process involves cation exchange with alkyl amines, resulting in increased interlayer spacing of the organophilic silicates. The presence of butyl (C4) amine modifiers, in conjunction with specific compatibilizers, promotes the exfoliation of individual silicate layers within the poly(propylene) matrix, thus reinforcing the matrix significantly (Reichert et al., 2000).
Applications in Material Synthesis and Analysis
Synthesis and Structural Characterization of Silanediols and Stannasiloxane
Hydrolysis of ferrocenyldichlorosilanes, including those with n-butyl substituents, leads to the formation of new ferrocenylsilanediols. These silanediols exhibit interesting self-assembling properties and hydrogen bonding interactions, forming complex structures. The study also explores the transformation of these compounds into a novel material, a ferrocenyl stannasiloxane, showing unique structural characteristics (Reyes-García et al., 2001).
Diastereoselective Silacyclopropanations of Chiral Alkenes
Butylmethyldichlorosilane derivatives are used in the diastereoselective silacyclopropanation of chiral olefins, yielding complex silacycles. This process is significant due to its high diastereoselectivity and broad functional group tolerance, indicating potential applications in synthesizing polyoxygenated products (Driver et al., 2002).
Applications in Environmental Analysis and Protection
Extraction and Passive Sampling of Endocrine-Disrupting Chemicals
Butylmethyldichlorosilane is potentially involved in the synthesis or processing of ionic liquids (ILs) used for extracting organic contaminants from sediments and in passive sampling as a receiving phase material. These processes are crucial for monitoring and managing environmental pollutants, especially endocrine-disrupting chemicals (Wang et al., 2013).
Applications in Chemical Analysis Techniques
Speciation Analysis of Butyltin Compounds in Seawater
The compound is instrumental in methods for the extraction of butyltin compounds from seawater, providing a solvent-free approach with significant sensitivity and specificity. This application is crucial for monitoring marine pollution and ensuring the safety of marine ecosystems (Jiang et al., 2000).
Safety and Hazards
Butylmethyldichlorosilane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
作用機序
Target of Action
Butylmethyldichlorosilane is primarily used as a chemical intermediate As an organochlorosilane , it is likely to interact with various organic compounds in chemical reactions.
Mode of Action
The mode of action of Butylmethyldichlorosilane is not well-studied. As a silane reagent, it is likely to participate in various chemical reactions, particularly those involving silicon-containing compounds. The dichloro groups in the molecule may undergo reactions with nucleophiles, leading to the formation of new bonds .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of other compounds, and its effects would largely depend on the specific reactions it is involved in .
Pharmacokinetics
Given its chemical structure, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of Butylmethyldichlorosilane’s action would depend on the specific reactions it is involved in. As a chemical intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Butylmethyldichlorosilane. For instance, it reacts violently with water , which can affect its stability and reactivity. Therefore, it should be stored and handled in a dry environment . Additionally, it is a flammable liquid and vapor , so it should be kept away from heat, open flames, and sparks .
特性
IUPAC Name |
butyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGRVDRVCFSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939439 | |
| Record name | Butyl(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylmethyldichlorosilane | |
CAS RN |
18147-23-4 | |
| Record name | Butyldichloromethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, butyldichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, butyldichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



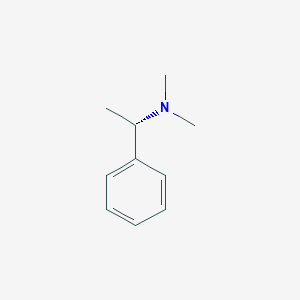

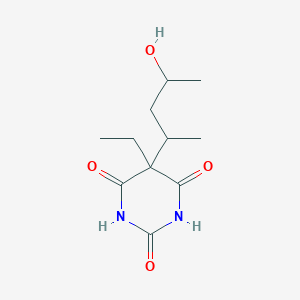
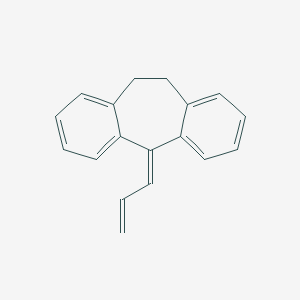
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
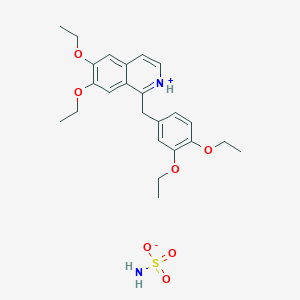
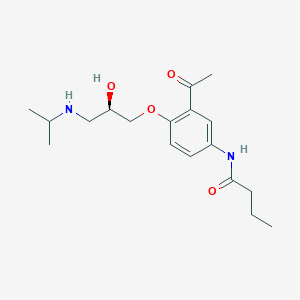



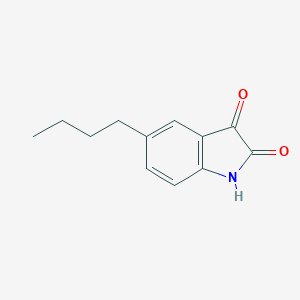
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

